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Compound of Interest

Compound Name: 7-O-Methyl morroniside

Cat. No.: B2683838 Get Quote

Spectroscopic Analysis of 7-O-
Methylmorroniside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 7-O-

Methylmorroniside, an iridoid glycoside of significant interest in natural product research and

drug development. This document outlines the standard experimental protocols for Nuclear

Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis and presents a structured

approach to data interpretation. While a complete, publicly available dataset for the ¹H-NMR,

¹³C-NMR, and MS of 7-O-Methylmorroniside could not be retrieved from the searched

literature, this guide furnishes the foundational knowledge and procedural frameworks

necessary for researchers to conduct and interpret such analyses.

Introduction to 7-O-Methylmorroniside
7-O-Methylmorroniside is a naturally occurring iridoid glycoside that has been isolated from

plants of the Cornus genus, commonly known as dogwoods. Iridoid glycosides are a class of

monoterpenoids characterized by a cyclopentan-[C]-pyran skeleton. These compounds have

garnered considerable attention for their diverse biological activities, making them promising

candidates for pharmaceutical research. The precise structural elucidation of these molecules

is paramount for understanding their structure-activity relationships and for quality control in
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herbal medicine. Spectroscopic techniques, particularly NMR and MS, are indispensable tools

for this purpose.

Molecular Structure:

Molecular Formula: C₁₈H₂₈O₁₁

Molecular Weight: 420.41 g/mol

Spectroscopic Data Summary
A comprehensive search of available scientific literature and databases did not yield a

complete and specific dataset for the ¹H-NMR, ¹³C-NMR, and MS fragmentation of 7-O-

Methylmorroniside. Therefore, the following tables are presented as templates that researchers

can populate upon acquiring experimental data.

¹H-NMR Data
The ¹H-NMR (Proton Nuclear Magnetic Resonance) spectrum provides detailed information

about the hydrogen atoms in a molecule, including their chemical environment and proximity to

other protons.

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

Data not available

Table 1: Template for ¹H-NMR Spectroscopic Data of 7-O-Methylmorroniside.This table should

be populated with experimentally determined chemical shifts, multiplicities (s = singlet, d =

doublet, t = triplet, q = quartet, m = multiplet), coupling constants, and proton assignments.

¹³C-NMR Data
The ¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance) spectrum provides information on the

carbon skeleton of a molecule.
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Chemical Shift (δ) ppm Carbon Type (DEPT) Assignment

Data not available

Table 2: Template for ¹³C-NMR Spectroscopic Data of 7-O-Methylmorroniside.This table should

be populated with experimentally determined chemical shifts and carbon assignments. DEPT

(Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate

between CH₃, CH₂, CH, and quaternary carbons.

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and elemental composition

of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.

m/z Relative Intensity (%) Ion Assignment

Data not available

Table 3: Template for Mass Spectrometry (MS) Fragmentation Data of 7-O-

Methylmorroniside.This table should be populated with the mass-to-charge ratio (m/z) of

detected ions, their relative intensities, and their proposed fragment structures.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation

Sample Purity: Ensure the isolated 7-O-Methylmorroniside is of high purity (>95%) to avoid

interference from impurities in the NMR spectra. Purity can be assessed by High-

Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry

(LC-MS).

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble.

Common solvents for natural products include deuterated methanol (CD₃OD), deuterated
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chloroform (CDCl₃), and deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can

slightly affect the chemical shifts.

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the

compound in 0.5-0.7 mL of the chosen deuterated solvent.

Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane

(TMS), to the NMR tube to calibrate the chemical shift scale to 0 ppm.

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR

tube to remove any particulate matter.

3.1.2. Instrument Parameters

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal dispersion and resolution.

¹H-NMR:

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: Typically 12-16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64 scans, depending on the sample concentration.

¹³C-NMR:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: Typically 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.
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Number of Scans: 1024-4096 scans, or more, due to the low natural abundance of ¹³C.

2D NMR Experiments: To aid in the complete structural assignment, a suite of 2D NMR

experiments should be performed, including:

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons.

Mass Spectrometry (MS)
3.2.1. Sample Preparation

Sample Purity: As with NMR, a pure sample is essential.

Solvent Selection: Dissolve the sample in a solvent compatible with the ionization technique

to be used. For Electrospray Ionization (ESI), a mixture of methanol, acetonitrile, and water

is common.

Concentration: Prepare a dilute solution, typically in the range of 1-10 µg/mL.

3.2.2. Instrument Parameters (ESI-MS)

Ionization Mode: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar,

non-volatile compounds like iridoid glycosides. Both positive and negative ion modes should

be tested to determine which provides better sensitivity and more informative spectra.

Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap,

is recommended to obtain accurate mass measurements for elemental composition

determination.
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MS Scan: Acquire a full scan mass spectrum to determine the molecular weight and identify

the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

MS/MS (Tandem MS): To obtain structural information, perform fragmentation of the

molecular ion. This is typically done using Collision-Induced Dissociation (CID).

Precursor Ion Selection: Isolate the molecular ion of 7-O-Methylmorroniside.

Collision Energy: Apply a range of collision energies to induce fragmentation and generate

a rich fragmentation spectrum.

Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for the spectroscopic analysis and a

potential signaling pathway involving iridoid glycosides.
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Caption: Workflow for Spectroscopic Analysis of Natural Products.
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Caption: Hypothetical Signaling Pathway for Iridoid Glycosides.

To cite this document: BenchChem. [Spectroscopic analysis of 7-O-Methyl morroniside (¹H-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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